![molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3](/img/structure/B6361940.png)

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

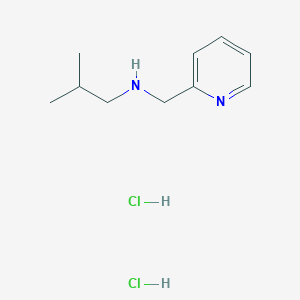

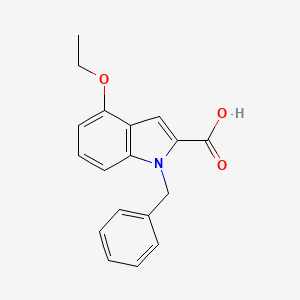

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H18ClNO and a molecular weight of 215.71972 .

Chemical Reactions Analysis

Phenols, the class of compounds to which this compound belongs, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Applications De Recherche Scientifique

Unexpected Carbon Migration in Organic Synthesis

A study by Das et al. (2017) observed an unexpected migration of a ninhydrin carbon bearing a phenolic subunit when phenolic adducts of ninhydrin reacted with 2-aminophenol. This migration led to the formation of 2-(1,3-dioxoisoindolin-2-yl)phenyl benzoates, as confirmed by NMR spectroscopy and X-ray crystallographic analysis, highlighting a novel reaction pathway in organic synthesis (Das et al., 2017).

Catalytic Applications in Ethylene Oligomerization

Ngcobo and Ojwach (2017) reported on the synthesis of chelated NˆO (imino/amino)phenol nickel(II) complexes and their application in catalyzing ethylene oligomerization. The study showcases the potential of using such complexes as catalysts to produce significant yields of butenes and hexenes, demonstrating the utility of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in industrial chemical processes (Ngcobo & Ojwach, 2017).

Antimicrobial Activity of Derivatives

Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids. These compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition in Acidic Environments

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, for their potential in inhibiting corrosion of stainless steel in acidic environments. Their findings suggest that derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol could serve as effective corrosion inhibitors, offering protection to metal surfaces in industrial applications (Vikneshvaran & Velmathi, 2017).

Propriétés

IUPAC Name |

2-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLVNPKPABRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)

amine hydrochloride](/img/structure/B6361871.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)